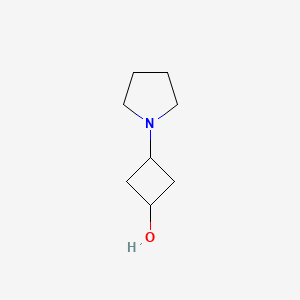
3-(Pyrrolidin-1-yl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-1-yl)cyclobutan-1-ol is a chemical compound characterized by a cyclobutane ring substituted with a pyrrolidine ring and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)cyclobutan-1-ol typically involves the cycloaddition of a pyrrolidine derivative with a cyclobutanone precursor. One common method includes the reaction of pyrrolidine with cyclobutanone under basic conditions, followed by reduction to yield the desired product. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Cyclobutanone derivative
Reduction: Cyclobutane derivative
Substitution: Halogenated cyclobutane derivatives
Scientific Research Applications
3-(Pyrrolidin-1-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a scaffold for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. The compound may also interact with enzymes, altering their catalytic properties and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyrrolidin-1-yl)propan-1-ol
- 4-(Pyrrolidin-1-yl)benzonitrile
- Pyrrolidine-2,5-diones
Uniqueness
3-(Pyrrolidin-1-yl)cyclobutan-1-ol is unique due to its cyclobutane ring, which imparts rigidity and distinct stereochemical properties compared to other pyrrolidine derivatives. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
3-(Pyrrolidin-1-yl)cyclobutan-1-ol is a chemical compound characterized by a cyclobutane ring substituted with a pyrrolidine moiety. Its molecular formula is C₈H₁₅NO, and it has a molecular weight of approximately 155.21 g/mol. The compound's biological activity is primarily attributed to its unique structural features, particularly the presence of the pyrrolidine ring, which is known for its diverse pharmacological properties.
Structural Features
The compound's structure includes:
- Cyclobutane Ring : Provides rigidity and potential for various interactions.
- Pyrrolidine Moiety : Enhances the compound's pharmacological potential due to its nitrogen content.
- Hydroxyl Group (-OH) : Contributes to reactivity and biological interactions.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Neurotransmitter Interaction : Preliminary studies suggest interactions with neurotransmitter systems, particularly GABA and serotonin pathways, which may influence mood and cognition.
- Anticholinergic Properties : The compound may inhibit acetylcholine receptors, impacting synaptic transmission and potentially offering therapeutic effects in neurological disorders.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the cyclobutane ring.
- Functionalization with the pyrrolidine moiety.
- Characterization using techniques like NMR and IR spectroscopy to confirm structural integrity and purity.
Table 1: Summary of Biological Activities
Study on Neurotransmitter Interaction
A study explored the binding affinity of this compound to GABA receptors. Results indicated a moderate affinity, suggesting potential use in treating anxiety disorders through modulation of inhibitory neurotransmission.
Investigation into Anticancer Properties
Another research effort evaluated the compound's effects on cancer cell lines (e.g., MCF-7). While initial findings did not demonstrate significant cytotoxicity, further modifications to the compound's structure may enhance its anticancer efficacy .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylcyclobutan-1-ol |
InChI |
InChI=1S/C8H15NO/c10-8-5-7(6-8)9-3-1-2-4-9/h7-8,10H,1-6H2 |
InChI Key |
GVRKCPKHHMMABJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















